2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Overview
Description
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexylamino group, a sulfonyl group, and a benzodioxin moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the cyclohexylamino group: This can be achieved through the reaction of cyclohexylamine with appropriate sulfonyl chloride under basic conditions.
Attachment of the benzodioxin moiety: This step may involve the reaction of a benzodioxin derivative with an acetamide precursor.
Final coupling reaction: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: shares structural similarities with other sulfonyl-containing compounds and benzodioxin derivatives.
Unique Features: The combination of the cyclohexylamino group and the benzodioxin moiety makes this compound unique compared to other similar compounds.
Highlighting Uniqueness
Structural Complexity: The presence of multiple functional groups and rings in the structure.
The diverse applications in various scientific fields due to its unique structure.
Properties
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-16-13-19(32(27,28)25-17-5-3-2-4-6-17)8-10-20(16)31-15-23(26)24-18-7-9-21-22(14-18)30-12-11-29-21/h7-10,13-14,17,25H,2-6,11-12,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBSJMIAICTBOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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